molecular formula C11H10ClFO2 B1628419 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone CAS No. 943126-72-5

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

Cat. No.: B1628419
CAS No.: 943126-72-5
M. Wt: 228.65 g/mol
InChI Key: JOIVVMUMDLHKRF-UHFFFAOYSA-N
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Description

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone is a chemical compound that belongs to the class of chromanes It is characterized by the presence of a chloro group, a fluoro group, and a chroman ring structure

Scientific Research Applications

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone typically involves the reaction of 6-fluoro-2H-chromene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The chroman ring can be oxidized to form corresponding chromone derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted ethanone derivatives.

    Oxidation Reactions: Formation of chromone derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol]
  • Nebivolol
  • 6-fluoro-2H-chromene

Uniqueness

Its chloro and fluoro substituents provide distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,11H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIVVMUMDLHKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101178798
Record name 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943126-72-5
Record name 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943126-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101178798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Reactant of Route 2
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Reactant of Route 3
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Reactant of Route 4
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
Reactant of Route 6
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone

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